molecular formula C24H23N5O9S B11483494 ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11483494
M. Wt: 557.5 g/mol
InChI Key: CHULALPTJRZLDG-MRUKODCESA-N
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Description

Ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, benzodioxole, and thiazolopyrimidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structures, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate stands out due to its unique combination of functional groups and potential biological activity Similar compounds include other oxazole derivatives, benzodioxole derivatives, and thiazolopyrimidine derivatives

Properties

Molecular Formula

C24H23N5O9S

Molecular Weight

557.5 g/mol

IUPAC Name

ethyl 5-[[4,7-dimethoxy-6-[(Z)-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carbonyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H23N5O9S/c1-4-35-23(32)16-8-12(38-28-16)7-13-14(19(34-3)21-20(18(13)33-2)36-11-37-21)10-25-27-22(31)15-9-17(30)29-5-6-39-24(29)26-15/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,27,31)/b25-10-

InChI Key

CHULALPTJRZLDG-MRUKODCESA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC(=O)N5C=CSC5=N4

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC(=O)N5C=CSC5=N4

Origin of Product

United States

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